
2-(2-Chlorothiazol-4-yl)thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorothiazol-4-yl)thiophen-3-amine is a useful research compound. Its molecular formula is C7H5ClN2S2 and its molecular weight is 216.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that thiazole derivatives, including those with chlorinated substitutions, show effective inhibition against various pathogenic microorganisms. For instance, derivatives containing the thiazole moiety have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
Pathogen | Compound | MIC (μg/mL) | Reference |
---|---|---|---|
Staphylococcus aureus | 2-Chlorothiazole | 20-28 | |
Bacillus subtilis | 2-Chlorothiazole | 20-28 | |
Escherichia coli | 2-Chlorothiazole | 24-40 | |
Candida albicans | 2-Chlorothiazole | Moderate |
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives has been extensively studied. Compounds similar to 2-(2-Chlorothiazol-4-yl)thiophen-3-amine have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response. Molecular docking studies have confirmed their binding affinity to COX and LOX enzymes, suggesting their potential as anti-inflammatory agents .
Table 2: Anti-inflammatory Activity of Thiazole Derivatives
Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference |
---|---|---|---|
4-(4-chlorothiophen-2-yl)thiazol-2-amine | COX-2 | -8.5 | |
4-(4-chlorothiophen-2-yl)thiazol-2-amine | LOX | -7.9 |
Anticancer Activity
Thiazole-based compounds are recognized for their anticancer properties. Research has shown that derivatives can induce cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanisms often involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Table 3: Anticancer Activity of Thiazole Derivatives
Cell Line | Compound | IC50 (μM) | Reference |
---|---|---|---|
MCF7 (Breast) | 4-Aminothiazole derivatives | 10-15 | |
HepG2 (Liver) | 4-Aminothiazole derivatives | 12-18 |
Antioxidant Properties
The antioxidant capacity of thiazole compounds has been explored due to their ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress and related diseases. Studies indicate that certain thiazole derivatives can effectively reduce oxidative damage in cellular models .
Table 4: Antioxidant Activity of Thiazole Derivatives
Properties
Molecular Formula |
C7H5ClN2S2 |
---|---|
Molecular Weight |
216.7 g/mol |
IUPAC Name |
2-(2-chloro-1,3-thiazol-4-yl)thiophen-3-amine |
InChI |
InChI=1S/C7H5ClN2S2/c8-7-10-5(3-12-7)6-4(9)1-2-11-6/h1-3H,9H2 |
InChI Key |
WUMKZOSXNXJCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1N)C2=CSC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.